molecular formula C10H11N5 B2550193 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,2,3,6-tetrahydropyridine CAS No. 2320220-57-1

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,2,3,6-tetrahydropyridine

Cat. No.: B2550193
CAS No.: 2320220-57-1
M. Wt: 201.233
InChI Key: OIMGGABOUTVPKG-UHFFFAOYSA-N
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Description

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,2,3,6-tetrahydropyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure combining a triazole ring fused to a pyridazine ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,2-diketones to form the triazole ring, followed by further cyclization with pyridazine derivatives . The reaction conditions often require the use of catalysts and solvents such as acetic acid or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole: Another heterocyclic compound with similar structural features but different biological activities.

    [1,2,4]Triazolo[4,3-a]pyrazine: Known for its antibacterial properties and structural similarity to the target compound.

Uniqueness

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,2,3,6-tetrahydropyridine stands out due to its unique combination of triazole and pyridazine rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(3,6-dihydro-2H-pyridin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-2-6-14(7-3-1)10-5-4-9-12-11-8-15(9)13-10/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMGGABOUTVPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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